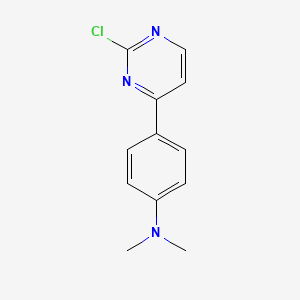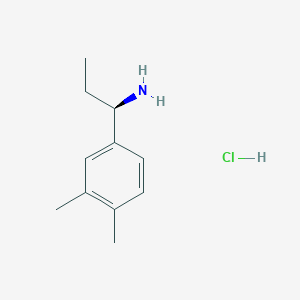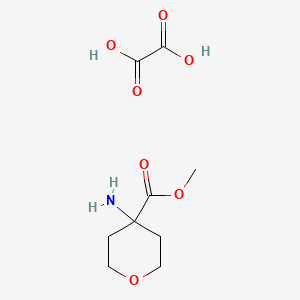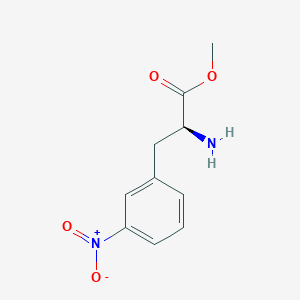
4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline
Descripción general
Descripción
The compound “4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline” likely belongs to the class of pyrimidine compounds, which are important in various biological processes . Pyrimidines are heterocyclic organic compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of complex structures often involves pyrimidine derivatives. For instance, its use in the synthesis of a heterometallic Cu2Co2 cluster, where nucleophilic additions lead to the formation of circle-like metal clusters, showcases its utility in creating advanced materials and catalysts.Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been studied for its crystal structure. In the research on the crystal structure of a related compound, significant findings include the dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings.Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions . For example, a solution of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine was reacted with N,N-dimethylethylenediamine in dry ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . For a related compound, (2-chloropyrimidin-4-yl)methanol, it is a white to light yellow crystalline powder with a sweetish odor. It is soluble in water, ethanol, and methanol .Aplicaciones Científicas De Investigación
Supramolecular Structures and Hydrogen Bonding
The study of supramolecular structures, such as those constructed by 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, reveals the polarized molecular-electronic structure and its implications for nucleic acid structures and functions. This research shows the role of hard and soft hydrogen bonds in creating molecular columns and hydrophilic tubes, which could have potential applications in understanding DNA and RNA structures (Cheng et al., 2011).
Synthesis of HIV-1 Inhibitors
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, demonstrates the compound's significance in medicinal chemistry for developing antiviral drugs. The optimized synthesis process highlights the compound's utility in pharmaceutical research (Ju Xiu-lia, 2015).
Betainic Pyrimidinaminides Synthesis
The synthesis and characterization of stable betainic pyrimidinaminides, formed by nucleophilic substitution, show the compound's utility in chemical research, particularly for studies related to electronically or kinetically stabilizing effects. This research may contribute to the development of new chemical entities with potential applications in biology and medicine (A. Schmidt, 2002).
DNA Adducts Formation
The formation of DNA adducts by 2,6-Dimethylaniline highlights the potential carcinogenicity and metabolic activation profile similar to arylamine carcinogens. This research is crucial for understanding the molecular mechanisms of carcinogenesis and developing strategies for cancer prevention (Gonçalves et al., 2001).
Antimicrobial and Antitubercular Activities
The synthesis of novel (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives and their evaluation for antimicrobial and antitubercular activities showcase the compound's potential in developing new antibiotics. This research could be significant for addressing the growing issue of antibiotic resistance (Mallikarjunaswamy et al., 2016).
Antifungal Applications
The antifungal effects of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives against important types of fungi, such as Aspergillus terreus and Aspergillus niger, highlight the compound's utility in developing new antifungal agents. This research is crucial for combating fungal infections and diseases in agriculture and human health (Jafar et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which include 4-(2-chloropyrimidin-4-yl)-n,n-dimethylaniline, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets in various ways to bring about their effects .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
It is known that synthetic methodologies have been applied in preparing pyrimidine derivatives with improved druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, and many others .
Propiedades
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQJAOYGPFWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1424380.png)






![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)




![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)